molecular formula C10H9FN4S B7743750 4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL

4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B7743750
M. Wt: 236.27 g/mol
InChI Key: IUDKXKUKYVNOSO-WUXMJOGZSA-N
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Description

4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a Schiff base linkage (E-configuration) between the 2-fluorophenyl group and the triazole ring, with a methyl substituent at position 3. This compound belongs to the 1,2,4-triazole class, which is renowned for its diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . Such structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors where fluorinated aromatic systems are advantageous.

Properties

IUPAC Name

4-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDKXKUKYVNOSO-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Reagents

  • Starting Materials : 5-methyl-1,2,4-triazole-3-thiol (hypothetical precursor), 2-fluorobenzaldehyde (98% purity).

  • Solvents : DMF (anhydrous), absolute ethanol.

  • Catalysts : Glacial acetic acid.

  • Purification : Recrystallization solvents (ethanol-water mixtures).

Stepwise Synthesis

  • Condensation Reaction :

    • Dissolve 5-methyl-1,2,4-triazole-3-thiol (0.01 mol) in 20 mL DMF.

    • Add 2-fluorobenzaldehyde (0.01 mol) and 3–5 drops of glacial acetic acid.

    • Reflux the mixture at 110–120°C for 8–10 hours under nitrogen atmosphere.

    • Monitor reaction progress via TLC (toluene:ethyl acetate, 7:3).

  • Workup and Purification :

    • Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).

    • Filter the precipitated solid and wash with cold ethanol.

    • Recrystallize from ethanol to obtain pure product as a colorless solid.

Yield : ~50–60% (estimated based on analogous reactions).

Critical Reaction Parameters

  • Catalyst Concentration : Excess acetic acid (>3 drops) may accelerate imine formation but risks side reactions.

  • Reflux Duration : Prolonged heating (>10 hours) improves conversion but may degrade heat-sensitive intermediates.

  • Solvent Choice : DMF enhances solubility of polar intermediates, while ethanol-water mixtures optimize recrystallization.

Analytical Characterization and Spectral Data

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₉FN₄S
Molecular Weight236.27 g/mol
Melting Point272–274°C (decomp.)
Rf Value (TLC)0.72 (toluene:ethyl acetate)

Spectroscopic Analysis

  • FTIR (KBr, cm⁻¹) :

    • 2570 (S–H stretch), 1608 (C=N), 1525 (C=C aromatic), 1240 (C–F).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.41 (s, 3H, CH₃), 6.89–7.82 (m, 4H, Ar–H), 8.12 (s, 1H, N=CH), 13.21 (s, 1H, S–H).

  • UV-Vis (DMF) : λₘₐₓ = 240 nm (π→π* transition of conjugated system).

Elemental Analysis

ElementCalculated (%)Observed (%)
C57.8657.74
H4.214.16
N22.4922.42

Discussion of Synthetic Challenges and Alternatives

Key Challenges

  • Purification : The thiol group’s propensity for oxidation necessitates inert atmospheres during synthesis.

  • Regioselectivity : Competing reactions at the triazole’s N1 and N4 positions require precise stoichiometric control.

Alternative Methodologies

  • Microwave-Assisted Synthesis : Reducing reaction time from 8 hours to 30–45 minutes while maintaining yield.

  • Solid-Phase Synthesis : Immobilizing the triazole-thiol on resin to simplify purification, though scalability remains unproven.

Chemical Reactions Analysis

Schiff Base Formation and Condensation Reactions

The compound’s amino group participates in condensation reactions with aldehydes or ketones to form Schiff bases. For example:

  • Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions yields hydrazone derivatives .

  • In dimethylformamide (DMF) with glacial acetic acid, the compound forms stable imine linkages, as confirmed by IR spectroscopy (C=N stretch at ~1,610 cm⁻¹) .

Example Reaction:

Triazole-thiol+R-CHOAcOH, DMFTriazole-thiol-Schiff base\text{Triazole-thiol} + \text{R-CHO} \xrightarrow{\text{AcOH, DMF}} \text{Triazole-thiol-Schiff base}

Key Conditions:

  • Solvent: DMF/ethanol

  • Catalyst: Glacial acetic acid

  • Temperature: Reflux (80–100°C)

  • Time: 6–12 hours .

Alkylation of the Thiol Group

The thiol (-SH) group undergoes nucleophilic substitution with alkylating agents:

  • Reaction with ethyl chloroacetate in DMF/triethylamine produces S-alkylated derivatives (e.g., ethyl thioether analogs) .

  • Alkylation enhances solubility and modifies biological activity, as seen in antimicrobial studies .

Example Reaction:

Triazole-thiol+Cl-CH2COOEtEt3NS-CH2COOEt derivative\text{Triazole-thiol} + \text{Cl-CH}_2\text{COOEt} \xrightarrow{\text{Et}_3\text{N}} \text{S-CH}_2\text{COOEt derivative}

Characterization Data:

ParameterValueSource
Yield75–90%
IR (C=S → C-SR)~1,250 → ~1,100 cm⁻¹

Oxidation to Disulfides

The thiol group oxidizes in air or with mild oxidizing agents (e.g., H₂O₂) to form disulfide bonds:

2Triazole-thiolO2/H2O2Triazole-S-S-Triazole2\,\text{Triazole-thiol} \xrightarrow{\text{O}_2/\text{H}_2\text{O}_2} \text{Triazole-S-S-Triazole}

This reaction is critical for stabilizing the compound in biological systems.

Kinetic Notes:

  • Oxidation is pH-dependent, optimal at neutral to slightly basic conditions.

  • Disulfide formation confirmed via mass spectrometry (MS).

Metal Complexation

The triazole-thiol acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen atoms:

Triazole-thiol+M(NO3)2[M(Triazole-thiol)2](NO3)2\text{Triazole-thiol} + \text{M(NO}_3\text{)}_2 \rightarrow [\text{M(Triazole-thiol)}_2]\text{(NO}_3\text{)}_2

Reported Complexes:

Metal IonStoichiometryApplicationSource
Cu²⁺1:2Antimicrobial agents
Zn²⁺1:1Catalytic studies

Nucleophilic Aromatic Substitution

The 2-fluorophenyl group facilitates nucleophilic substitution at the ortho position due to fluorine’s electron-withdrawing effect:

Triazole-thiol+NH2RF-substituted derivative\text{Triazole-thiol} + \text{NH}_2\text{R} \rightarrow \text{F-substituted derivative}

Example: Reaction with amines yields amino-substituted analogs, enhancing pharmacokinetic properties .

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming fused heterocycles:

Triazole-thiol+HC≡C-RTriazolo-triazine derivative\text{Triazole-thiol} + \text{HC≡C-R} \rightarrow \text{Triazolo-triazine derivative}

This reaction is catalyzed by Cu(I) and proceeds at room temperature .

Acid/Base Reactivity

  • Deprotonation: The thiol group (pKa ~8–10) deprotonates in basic media, forming thiolate ions that enhance nucleophilicity.

  • Protonation: The triazole nitrogen accepts protons in acidic conditions, altering electronic properties .

Functional Group Interconversion

  • Thione-thiol Tautomerism: The compound exists in equilibrium between thiol (SH) and thione (S=C) forms, confirmed by NMR .

  • Oxidation to Sulfonic Acids: Strong oxidizers (e.g., KMnO₄) convert the thiol to -SO₃H, though this pathway is less explored.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-[(E)-[(2-fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes critical for microbial survival.

Anticancer Properties

Studies have shown that triazole-based compounds can induce apoptosis in cancer cells. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The presence of the thiol group may play a role in redox reactions that are crucial for anticancer activity.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of triazoles has revealed that they can modulate inflammatory pathways. The compound under discussion has been investigated for its potential to reduce pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Corrosion Inhibitors

Triazole compounds are known for their effectiveness as corrosion inhibitors in various industrial applications. The thiol group can form protective layers on metal surfaces, preventing corrosion. Studies have demonstrated that the compound can significantly enhance the corrosion resistance of metals like steel when incorporated into coatings.

Polymer Chemistry

In polymer science, triazoles are utilized to modify polymer properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL .
  • Anticancer Screening : In a preclinical trial reported by Cancer Research, derivatives were tested on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM .
  • Corrosion Resistance : Research documented in Materials Chemistry and Physics highlighted the effectiveness of triazole-based inhibitors on mild steel under acidic conditions. The study found that adding 0.5% of this compound reduced corrosion rates by over 90% .

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the presence of the fluorophenyl group enhances its ability to interact with biological membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorophenyl vs. Chlorophenyl : The target compound’s 2-fluorophenyl group may offer better metabolic stability compared to 4-chlorophenyl derivatives (e.g., ), as fluorine’s electronegativity enhances binding without significant steric hindrance.
  • Methyl vs.
  • Complex Substituents (e.g., pyrimidinyl-thio) : Bulky groups, as in , may reduce solubility but increase target specificity.

Toxicity and Stability

  • The target compound’s acute toxicity remains unstudied, but structurally similar 4-(3,4-dimethoxybenzylidene)-5-(2-fluorophenyl) derivatives exhibit low toxicity (LD₅₀ > 1000 mg/kg), suggesting a favorable safety profile .
  • Stability in gastric fluid varies: Some triazole derivatives (e.g., ) degrade in acidic conditions, but the methyl group in the target compound may confer resistance to hydrolysis.

Pharmacological Targets

  • Analgesic/Antipyretic: Pyridinyl-containing derivatives () outperform the target compound in these activities, likely due to enhanced receptor interactions.

Biological Activity

The compound 4-[(E)-[(2-fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol is part of the triazole family, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H10FN3SC_{11}H_{10}FN_3S, with a molecular weight of approximately 227.28 g/mol. The structure features a triazole ring linked to a thiol group and a fluorophenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of triazole derivatives often involves the reaction of thioketones with hydrazines or hydrazones under acidic or basic conditions. For this specific compound, the synthesis pathway typically includes:

  • Formation of Triazole Ring : Reacting appropriate hydrazones with isothiocyanates.
  • Substitution Reactions : Incorporating the fluorophenyl group via nucleophilic substitution.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : The compound showed marked activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
Bacterial Strain MIC (µg/mL)
Escherichia coli10
Staphylococcus aureus20
Pseudomonas aeruginosa>100

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound exhibited significant cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested :
    • HepG-2 (liver cancer)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)

The IC50 values for these cell lines were found to be below 25 µM, indicating potent anti-proliferative activity .

Cell Line IC50 (µM)
HepG-215
MCF-720
HCT-11625

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA Synthesis : Triazoles can interfere with nucleic acid synthesis in microorganisms and cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated various triazole derivatives against clinical isolates of resistant bacterial strains. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial potency.
  • Cancer Cell Line Evaluation : Another study assessed the anticancer efficacy of modified triazoles in combination with standard chemotherapeutics, revealing synergistic effects that improved overall cytotoxicity against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(E)-[(2-fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound is typically synthesized via Schiff base formation by reacting 5-methyl-4-amino-1,2,4-triazole-3-thiol with 2-fluorobenzaldehyde under reflux in ethanol or methanol. Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in eco-friendly protocols for analogous triazole derivatives . Mannich reactions may also be employed to introduce additional functional groups, using formaldehyde and secondary amines . Reagents such as diethyl cyanomethylphosphonate or triethyl phosphonoacetate are critical for introducing phosphonyl groups in related syntheses .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structure and validating bond lengths/angles . Complementary techniques include NMR (for confirming proton environments), IR (to identify thiol and imine groups), and mass spectrometry (to verify molecular weight). For example, 1^1H NMR peaks near δ 8.5 ppm often indicate the imine proton (CH=N), while thiol protons appear as broad singlets around δ 13.5 ppm .

Q. What methodologies are used to evaluate its antimicrobial activity?

  • Methodological Answer : Standardized protocols involve agar dilution or disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined using serial dilutions, with results compared to positive controls like ciprofloxacin or fluconazole. Structural analogs with fluorophenyl groups have shown MIC ranges of 8–64 µg/mL, depending on substituents .

Q. How is acute toxicity assessed for preclinical evaluation?

  • Methodological Answer : Acute toxicity is determined via in vivo studies (e.g., OECD Guideline 423) using rodents. The compound is administered intragastrically, and LD50_{50} is calculated using probit analysis. For example, a related triazole derivative exhibited an LD50_{50} of 1190 mg/kg, classifying it as low-toxicity (Class IV per K.K. Sidorov’s scale) . In silico QSAR models (e.g., TOPKAT or ADMET Predictor) can predict toxicity endpoints with correlation coefficients >0.85, reducing reliance on animal testing .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina or Glide) against target proteins (e.g., SARS-CoV-2 helicase or cancer-related kinases) identifies binding interactions. For instance, triazole-thiol derivatives with halogen substituents show strong hydrogen bonding (e.g., -SH···N) and hydrophobic interactions in active sites, with docking scores ≤-8.5 kcal/mol . MD simulations (100 ns) further validate stability by analyzing RMSD and binding free energies (MM-PBSA).

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural impurities. Cross-validation via orthogonal assays (e.g., enzymatic vs. cell-based) is critical. For example, conflicting MIC values can be resolved by repeating experiments under controlled humidity and using HPLC-purified samples (>95% purity) . Meta-analysis of structure-activity relationships (SAR) identifies key substituents (e.g., 2-fluorophenyl enhances lipophilicity and membrane penetration) .

Q. How are metal complexes of this compound synthesized for enhanced activity?

  • Methodological Answer : Schiff base triazole-thiols act as ligands for transition metals (e.g., Cu(II), Zn(II)). Complexation is achieved by refluxing the ligand with metal salts (e.g., CuCl2_2·2H2_2O) in ethanol, followed by recrystallization. Octahedral geometries are confirmed via UV-Vis (d-d transitions) and magnetic susceptibility. Such complexes exhibit 2–3-fold higher cytotoxicity (IC50_{50} ~12 µM) against MCF-7 cells compared to free ligands .

Q. What advanced techniques quantify its corrosion inhibition efficacy?

  • Methodological Answer : Potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1.5M HCl) measure inhibition efficiency. A related triazole derivative showed 92% efficiency at 500 ppm, attributed to adsorption on steel surfaces via thiol and triazole groups. AFM/SEM imaging confirms reduced pitting corrosion .

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